![molecular formula C19H24N2O3S2 B2610221 3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide CAS No. 941882-52-6](/img/structure/B2610221.png)
3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is a complex organic compound that features a thiophene ring, a sulfonyl group, and a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Butanamide Side Chain: This step involves the amidation reaction where the amine group of the tetrahydroquinoline core reacts with a butanoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under strong reducing conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for organic semiconductors and light-emitting diodes.
Biology and Medicine
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Corrosion Inhibitors: The sulfonyl group can provide corrosion resistance properties.
Organic Electronics: Used in the fabrication of organic field-effect transistors.
作用机制
The compound’s mechanism of action in biological systems would likely involve interactions with specific enzymes or receptors. The sulfonyl group can act as a hydrogen bond acceptor, while the tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine.
Tetrahydroquinoline Derivatives: Compounds used in antihypertensive drugs.
Uniqueness
What sets 3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide apart is its combination of a thiophene sulfonyl group with a tetrahydroquinoline core, providing a unique set of chemical and biological properties that are not commonly found in other compounds.
属性
IUPAC Name |
3,3-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-19(2,3)13-17(22)20-15-8-9-16-14(12-15)6-4-10-21(16)26(23,24)18-7-5-11-25-18/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZJKHFJCWKSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone](/img/structure/B2610139.png)
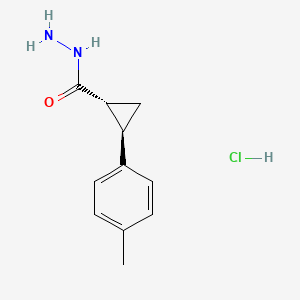
![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(7-fluoro-3,4-dihydro-2H-chromen-3-yl)methanone;hydrochloride](/img/structure/B2610142.png)
![(E)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethenesulfonamide](/img/structure/B2610144.png)
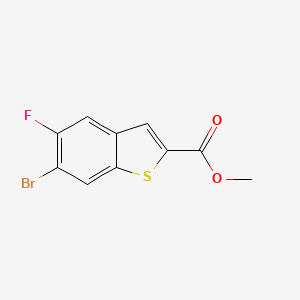
![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2610146.png)
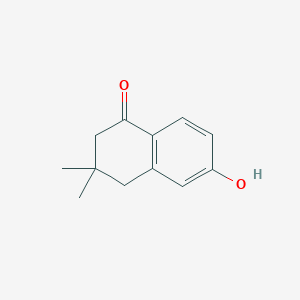
![1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2610149.png)
![N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2610151.png)
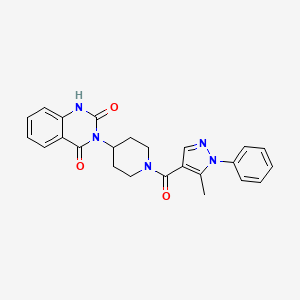
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)
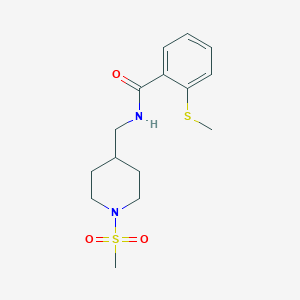
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2610157.png)
![4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2610160.png)
